Glycidyl stearate

Catalog No.
S562906
CAS No.
7460-84-6
M.F
C21H40O3
M. Wt
340.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycidyl stearate

CAS Number

7460-84-6

Product Name

Glycidyl stearate

IUPAC Name

oxiran-2-ylmethyl octadecanoate

Molecular Formula

C21H40O3

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3

InChI Key

OUQGOXCIUOCDNN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1CO1

Synonyms

Octadecanoic Acid 2-Oxiranylmethyl Ester; Stearic Acid, 2,3-Epoxypropyl Ester; Glycidol Stearate; Glycidyl Octadecanoate; NSC 404228; Stearic Acid Glycidyl Ester;

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1CO1

Internal Standard in Analytical Chemistry:

  • Glycidyl stearate, particularly its deuterated form (Glycidyl stearate-d5), serves as a valuable internal standard in analytical chemistry, especially for quantifying other fatty acid derivatives.
  • Its use stems from its well-defined chemical structure, good solubility in various solvents, and readily detectable mass spectrometric signature. These characteristics allow for accurate quantification of target analytes through comparison with the internal standard peak.

Model Compound for Studying Epoxide-Mediated Carcinogenesis:

  • Due to the presence of an epoxide group within its structure, glycidyl stearate has been used as a model compound in research investigating the mechanisms of epoxide-mediated carcinogenesis.
  • Epoxides are a class of chemicals with a three-membered ring containing an oxygen atom, and some are known to be carcinogenic. Studying the effects of glycidyl stearate provides insights into how epoxides might interact with DNA and contribute to cancer development.

Important Note:

It is vital to remember that while glycidyl stearate has specific research applications, it is classified as a potential carcinogen by various regulatory agencies. Therefore, its use requires strict adherence to safety protocols and regulations, and alternative research options should be explored whenever possible.

Glycidyl stearate is a chemical compound with the molecular formula C21H40O3. It is classified as an epoxide and a carboxylic ester, which makes it functionally related to glycidol. This compound is recognized for its unique structural features, including a glycidyl group attached to a long-chain fatty acid, stearic acid. Glycidyl stearate has gained attention due to its potential applications in various fields, particularly in materials science and biochemistry.

, primarily due to the reactivity of the epoxide group. Key reactions include:

  • Hydrolysis: In the presence of water, glycidyl stearate can undergo hydrolysis, breaking down into stearic acid and glycerol. This reaction is significant in biological systems where enzymes may facilitate the breakdown of such compounds .
  • Acid-Catalyzed Reactions: The compound can be converted into monostearin through acid-catalyzed hydration processes. This transformation typically occurs in non-aqueous solvents, highlighting its versatility in synthetic applications .
  • Polymerization: Glycidyl stearate can also participate in polymerization reactions, contributing to the formation of polymeric materials that exhibit desirable properties such as hydrophobicity and durability .

Glycidyl stearate exhibits various biological activities, particularly concerning its potential allergenic properties. Studies indicate that it may induce allergic skin reactions, including contact dermatitis and urticaria, which are mediated by immune responses . Additionally, its breakdown products, such as stearic acid, are known to have biological significance and may influence cellular functions.

The synthesis of glycidyl stearate typically involves the reaction of sodium stearate with epichlorohydrin in the presence of a solvent like dimethylformamide. This method allows for the efficient formation of glycidyl esters while controlling reaction conditions to optimize yield and purity . Other methods may include direct esterification techniques or modifications using various catalysts to enhance reactivity.

Glycidyl stearate finds applications across multiple domains:

  • Textile Industry: It is used for durable hydrophobic treatments on fabrics, enhancing water resistance without compromising breathability .
  • Cosmetics: Due to its emollient properties, it is incorporated into cosmetic formulations to improve skin feel and texture.
  • Pharmaceuticals: Glycidyl stearate serves as an excipient in drug formulations, aiding in the delivery of active ingredients.
  • Polymer Science: It acts as a reactive diluent or additive in polymer formulations, contributing to improved mechanical properties and stability .

Research into the interactions of glycidyl stearate with other substances indicates its potential role in modifying surface properties and enhancing compatibility with various materials. Interaction studies reveal that glycidyl stearate can improve adhesion between polymers and substrates, making it valuable in coatings and adhesives . Additionally, its interactions with biological membranes suggest implications for drug delivery systems.

Glycidyl stearate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
GlycidolEpoxideSimpler structure; lacks fatty acid chain
Stearic AcidFatty AcidSaturated fatty acid; does not contain epoxide
Glyceryl MonostearateGlycerol EsterDerived from glycerol; used as an emulsifier
Glycerol TriesterGlycerol EsterContains multiple fatty acid chains; more complex

Glycidyl stearate's uniqueness lies in its combination of an epoxide functionality with a long-chain fatty acid structure, allowing it to serve specialized roles in both chemical reactivity and material applications.

XLogP3

8.2

Hydrogen Bond Acceptor Count

3

Exact Mass

340.29774513 g/mol

Monoisotopic Mass

340.29774513 g/mol

Heavy Atom Count

24

UNII

Q7QG7S8K60

Other CAS

7460-84-6

Wikipedia

Glycidyl stearate

Dates

Last modified: 08-15-2023

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